

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-593214

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Compound of Interest		
Compound Name:	BMS-593214	
Cat. No.:	B606238	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-593214 is a potent and selective, active-site directed inhibitor of Factor VIIa (FVIIa), a key enzyme in the initiation of the blood coagulation cascade. Its discovery represents a significant advancement in the pursuit of novel antithrombotic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **BMS-593214**, intended for professionals in drug development and related scientific fields. The document details the evolution from a screening hit to a clinical candidate, the intricacies of its chemical synthesis with a focus on the pivotal Povarov annulation, its mechanism of action, and its preclinical efficacy. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visualizations of critical pathways and workflows are provided to facilitate a deeper understanding of the underlying scientific principles.

Discovery and Lead Optimization

The journey to identify **BMS-593214** began with a high-throughput screening campaign that identified a 6-amidinotetrahydroquinoline scaffold as a promising starting point for FVIIa inhibition.[1][2] This initial hit underwent a rigorous lead optimization process, combining library synthesis and rational drug design to enhance potency and selectivity.[1][2] This iterative process ultimately led to the identification of **BMS-593214** as a clinical candidate with a compelling preclinical profile.



Logical Workflow for Discovery:



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Caption: From Screening to Candidate.

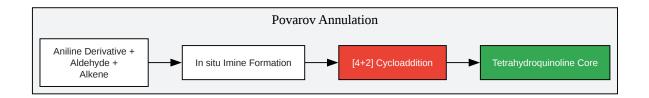
Chemical Synthesis

A robust and scalable synthesis was developed for the active enantiomer, **BMS-593214**, enabling gram-scale production for preclinical and clinical studies.[1][2] A key transformation in the synthetic route is a highly optimized Povarov annulation reaction.[1][2]

Key Synthetic Transformation: The Povarov Reaction

The Povarov reaction is a powerful method for the synthesis of tetrahydroquinolines. In the context of **BMS-593214** synthesis, this reaction was significantly optimized to achieve high yield and stereoselectivity.[1][2]

Generalized Povarov Reaction Workflow:



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Caption: Key Povarov Reaction.



Experimental Protocol: Gram-Scale Synthesis

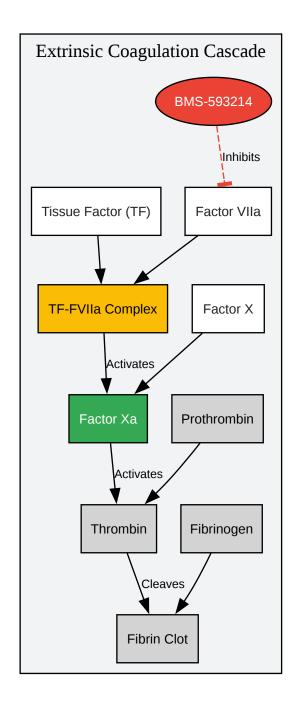
While the specific, step-by-step gram-scale synthesis protocol for **BMS-593214** is proprietary and not fully disclosed in the available literature, the key steps would involve the preparation of the requisite aniline, aldehyde, and alkene precursors, followed by the optimized Povarov annulation and subsequent functional group manipulations to install the amidine and other functionalities.

Biological Activity and Mechanism of Action

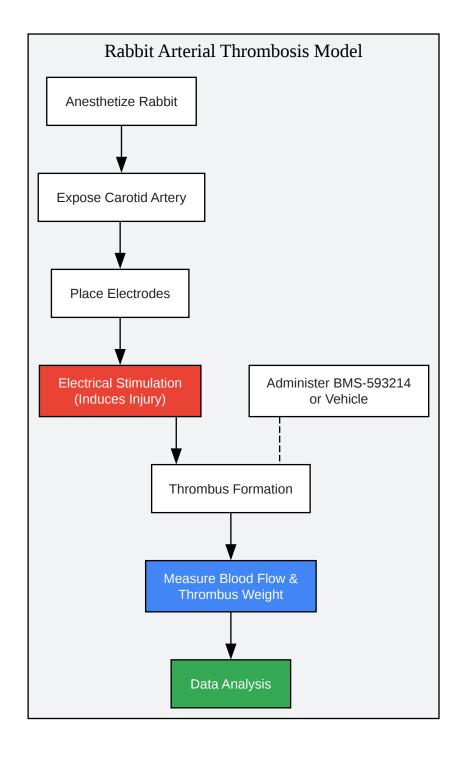
BMS-593214 is an active site-directed inhibitor of Factor VIIa.[3] It exhibits direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate.[4] However, in the context of the activation of its physiological substrate, Factor X (FX), by the Tissue Factor (TF)/FVIIa complex, it acts as a non-competitive inhibitor.[3][4]

Signaling Pathway of Coagulation Initiation and Inhibition by BMS-593214:

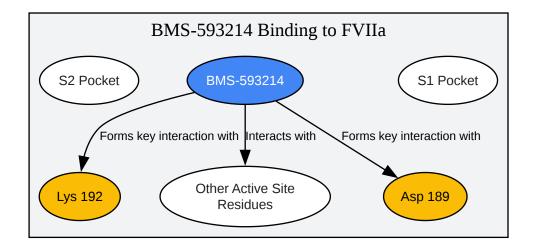












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